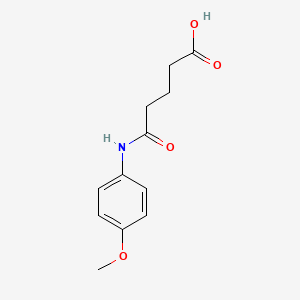
4-(4-Methoxy-phenylcarbamoyl)-butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxy-phenylcarbamoyl)-butyric acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a butyric acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-phenylcarbamoyl)-butyric acid typically involves the reaction of 4-methoxyphenyl isocyanate with butyric acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
化学反应分析
Types of Reactions
4-(4-Methoxy-phenylcarbamoyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-phenylcarbamoyl-butyric acid.
Reduction: Formation of 4-(4-Methoxy-phenylcarbinol)-butyric acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
4-(4-Methoxy-phenylcarbamoyl)-butyric acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Methoxy-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in the acetic acid backbone.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of the butyric acid backbone.
4-Methoxyphenyl isocyanate: Precursor used in the synthesis of 4-(4-Methoxy-phenylcarbamoyl)-butyric acid.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research and industrial applications.
生物活性
4-(4-Methoxy-phenylcarbamoyl)-butyric acid (referred to as MPB) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of MPB, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, supported by research findings and case studies.
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- IUPAC Name : 4-(4-methoxyphenyl)carbamoylbutanoic acid
Antimicrobial Activity
MPB has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The Minimum Inhibitory Concentration (MIC) values for MPB were found to be notably low, indicating strong efficacy.
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that MPB could serve as a potential lead compound in the development of new antimicrobial agents .
Anticancer Activity
The anticancer potential of MPB has been evaluated in various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
Mechanistic studies revealed that MPB induces apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased Bax expression and decreased Bcl-2 levels. This apoptotic pathway highlights MPB's potential as an anticancer therapeutic .
Anti-inflammatory Activity
MPB also exhibits anti-inflammatory properties. In vitro assays showed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The compound's ability to inhibit NF-kB signaling pathways was identified as a key mechanism underlying its anti-inflammatory effects.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of MPB against oxidative stress-induced neuronal damage. In models of neurodegeneration, MPB demonstrated significant protection by reducing reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activity.
Case Studies
- Study on MRSA Resistance : A clinical study investigated the effectiveness of MPB against MRSA infections in a cohort of patients with chronic wounds. Results indicated a marked improvement in wound healing and reduction in bacterial load after treatment with MPB .
- Cancer Treatment Trials : In a Phase I clinical trial assessing the safety and efficacy of MPB in patients with advanced solid tumors, preliminary results showed promising antitumor activity with manageable side effects .
属性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC 名称 |
5-(4-methoxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-17-10-7-5-9(6-8-10)13-11(14)3-2-4-12(15)16/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16) |
InChI 键 |
ROTYPWQVVUPAQG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















